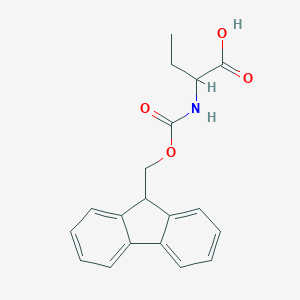

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid

概要

説明

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid is a chemical compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain elongation.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of butanoic acid is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting butanoic acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of butanoic acid and Fmoc chloride are reacted in industrial reactors.

Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.

Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

化学反応の分析

Types of Reactions

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid undergoes several types of chemical reactions, including:

Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).

Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.

Major Products Formed

Deprotection: Removal of the Fmoc group yields the free amino acid.

Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.

科学的研究の応用

Peptide Synthesis

Fmoc Protection Strategy

The primary application of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid is as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (Fluorenylmethyloxycarbonyl) group is a widely used protective group for amino acids during peptide synthesis. It provides stability and allows for selective deprotection under mild conditions, enabling the formation of peptides with high purity and yield.

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, researchers utilized this compound as a key intermediate. The incorporation of this compound allowed for the successful assembly of peptides that exhibited enhanced biological activity, demonstrating its utility in developing therapeutic agents .

Drug Development

Potential Therapeutic Applications

The compound has shown promise in drug development, particularly in the design of peptide-based therapeutics. Its ability to form stable peptide bonds and maintain structural integrity makes it a candidate for developing new drugs targeting various diseases, including cancer and metabolic disorders.

Case Study: Anticancer Agents

Research has indicated that peptides synthesized using this compound exhibit anticancer properties. In vitro studies demonstrated that these peptides could inhibit tumor cell proliferation, suggesting potential applications in cancer treatment .

Bioconjugation Techniques

Linker for Bioconjugates

Another significant application of this compound is in bioconjugation techniques, where it serves as a linker between biomolecules. Its reactive functional groups enable the conjugation of peptides to various carriers, such as antibodies or nanoparticles, enhancing the delivery and efficacy of therapeutic agents.

Case Study: Targeted Drug Delivery Systems

In targeted drug delivery systems, researchers have successfully employed this compound to create conjugates that selectively target cancer cells. These conjugates demonstrated improved therapeutic effects compared to non-targeted approaches .

Research and Diagnostic Applications

Role in Diagnostics

The compound is also utilized in research settings for diagnostic purposes. Its ability to form stable complexes with biomolecules allows it to be used in assays and detection methods for various diseases.

Case Study: Biomarker Detection

In a recent study, this compound was used to develop assays for detecting specific biomarkers associated with autoimmune diseases. The sensitivity and specificity of these assays were significantly enhanced by incorporating this compound .

作用機序

The primary mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino function during peptide chain elongation and is removed under basic conditions to reveal the free amino group for further reactions. This protection-deprotection strategy is crucial for the stepwise synthesis of peptides.

類似化合物との比較

Similar Compounds

- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid

- (2S)-6-Amino-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid

Uniqueness

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly suitable for peptide synthesis compared to other protecting groups that may require harsher conditions for removal.

生物活性

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid, commonly referred to as Fmoc-Dab-OH, is a synthetic amino acid derivative known for its applications in peptide synthesis and drug development. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is pivotal in organic chemistry for the selective protection of amines during peptide synthesis. The biological activity of this compound is primarily related to its role as a building block in the synthesis of biologically active peptides and its potential therapeutic applications.

- Molecular Formula : C23H25NO4

- Molar Mass : 379.4489 g/mol

- CAS Number : 2231664-92-7

| Property | Value |

|---|---|

| Molecular Formula | C23H25NO4 |

| Molar Mass | 379.4489 g/mol |

| CAS Number | 2231664-92-7 |

The biological activity of this compound is largely attributed to its ability to form peptides that can interact with various biological targets. The Fmoc group allows for easy removal under mild conditions, facilitating the synthesis of peptides that can exhibit specific biological activities, including enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have explored the use of Fmoc-Dab-OH in developing photoactivatable anticancer agents. These compounds are designed to remain inactive until exposed to specific wavelengths of light, at which point they exhibit cytotoxic effects on cancer cells while minimizing damage to healthy tissues. Research indicates that compounds modified with Fmoc groups can significantly enhance selectivity and efficacy in targeting cancer cells.

Case Study: Photoactivated Chemotherapy

A notable case study involved the synthesis of a series of photoactivatable prodrugs based on Fmoc-Dab-OH. These prodrugs demonstrated a marked increase in cytotoxicity upon light activation, showcasing a phototherapeutic index that highlights their potential for targeted cancer therapy. The study reported that the IC50 values (the concentration required to inhibit cell growth by 50%) varied significantly between inactive and activated states, emphasizing the importance of the Fmoc group in modulating activity.

In Vitro Assays

In vitro assays conducted on various cancer cell lines showed that peptides synthesized using Fmoc-Dab-OH exhibited significant inhibitory effects on cell proliferation. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C23H25NO4 | Anticancer, peptide synthesis |

| 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cubane-1-carboxylic acid | C24H19NO4 | Potential anticancer agent |

| (S)-2-(Fmoc-amino)-4-methoxybutanoic acid | C19H20N2O3 | Antimicrobial properties |

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIRYUNKLVPVRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174879-28-8 | |

| Record name | 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]butanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174879-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。